molecular formula C12H15ClN2OS B2834840 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1189690-15-0

5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride

Cat. No. B2834840
M. Wt: 270.78
InChI Key: RSJOGVRNZVOPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzo[d]thiazole group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of compounds similar to 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is characterized by a pyrrolidine ring and a benzo[d]thiazole group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The benzo[d]thiazole group is a type of heterocyclic compound .

Scientific Research Applications

Serotonin Receptor Studies

Compounds structurally related to 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride have been studied for their interaction with serotonin receptors. For instance, 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors are implicated in the pathophysiology and treatment of anxiety and depression. A study examining human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist demonstrated potential applications in the treatment of anxiety and mood disorders (Rabiner et al., 2002).

Drug Metabolism and Disposition

Research on the metabolism and disposition of drugs with similar molecular frameworks can provide valuable insights into their pharmacokinetics in humans. For example, a study on the oral administration of an ErbB/Vascular Endothelial Growth Factor Receptor inhibitor highlighted the processes of absorption, metabolism, and excretion in humans, showing extensive metabolism and the importance of understanding these pathways for drug development (Christopher et al., 2010).

Antimycotic Applications

Compounds with benzothiazole structures have also been explored for their antimycotic properties. A study on the therapeutic efficacy and safety of sertaconazole (a compound with a benzothiazole moiety) in the treatment of Pityriasis versicolor demonstrated high efficacy and safety, highlighting the potential of such compounds in topical therapies for fungal infections (Nasarre et al., 1992).

Future Directions

The future directions for research on 5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards. This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.ClH/c1-15-9-4-5-11-10(8-9)13-12(16-11)14-6-2-3-7-14;/h4-5,8H,2-3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJOGVRNZVOPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride

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